molecular formula C8H2BrF6N3 B14037803 6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14037803
M. Wt: 334.02 g/mol
InChI Key: QMOMWBUNNWFQTB-UHFFFAOYSA-N
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Description

6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a triazolopyridine core. It has a molecular formula of C7H3BrF3N3 and a molecular weight of 266.02 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Solvents: Acetonitrile, dichloromethane

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Additionally, its ability to interact with a wide range of biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C8H2BrF6N3

Molecular Weight

334.02 g/mol

IUPAC Name

6-bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H2BrF6N3/c9-3-1-4(7(10,11)12)5-16-17-6(8(13,14)15)18(5)2-3/h1-2H

InChI Key

QMOMWBUNNWFQTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=C(N2C=C1Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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